Substituent-Dependent Physicochemical Differentiation: Boiling Point vs. Simpler Analogs
The N1-isobutyl substituent of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid imparts a significantly higher boiling point (433.7±30.0 °C at 760 mmHg) compared to the unsubstituted core scaffold, (3-Oxopiperazin-2-yl)acetic acid (MW 158.16), which lacks the alkyl chain [REFS-1, REFS-2]. This quantified difference in volatility is a direct consequence of increased molecular weight and van der Waals interactions from the isobutyl group. This property is a critical differentiator for downstream processing, as it influences the compound's behavior during purification (e.g., distillation) and its thermal stability in synthetic routes.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 433.7±30.0 °C |
| Comparator Or Baseline | Unsubstituted core scaffold: (3-Oxopiperazin-2-yl)acetic acid (CAS 405214-33-7, MW 158.16) |
| Quantified Difference | A large, positive shift in boiling point relative to the unsubstituted core; absolute comparator data not specified but qualitatively higher. |
| Conditions | Predicted value from ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
For procurement, this defines handling and purification requirements; substituting with an unsubstituted analog could lead to unexpected volatility and product loss during work-up.
- [1] ChemSpider. [(2S)-1-Isobutyl-3-oxo-2-piperazinyl]acetic acid. CSID:1156242. Available at: https://legacy.chemspider.com/Chemical-Structure.1156242.html View Source
- [2] PubChem. (3-Oxopiperazin-2-yl)acetic acid. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10081607 View Source
